

3-Chloro-N-(4-methoxyphenyl)propanamide: A Technical Guide to Research Applications

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Compound of Interest

Compound Name:	3-Chloro-n-(4-methoxyphenyl)propanamide
CAS No.:	19313-87-2
Cat. No.:	B041106

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Introduction

3-Chloro-N-(4-methoxyphenyl)propanamide is a substituted propanamide with the chemical formula $C_{10}H_{12}ClNO_2$ and a molecular weight of 213.66 g/mol. [1] This compound, while not extensively studied for its own biological activity, holds significant relevance in the pharmaceutical industry. It is primarily recognized as a process impurity and a key reference standard in the synthesis of the atypical antipsychotic drug, Aripiprazole. [2][3] Its structural features, however, suggest a broader potential as a versatile building block for medicinal chemistry and drug discovery endeavors.

This technical guide provides an in-depth analysis of the current applications and future research potential of **3-Chloro-N-(4-methoxyphenyl)propanamide**. It is intended for researchers, scientists, and drug development professionals interested in leveraging this compound for analytical standard applications and as a scaffold for the synthesis of novel bioactive molecules.

Table 1: Chemical and Physical Properties

Property	Value	Reference
CAS Number	19313-87-2	[1]
Molecular Formula	C ₁₀ H ₁₂ ClNO ₂	[1]
Molecular Weight	213.66 g/mol	[1]
Synonyms	3-Chloro-p-propionanisidide; N-(4-Methoxyphenyl)-3-chloropropionamide	[1]
Storage	2-8°C Refrigerator	[1]

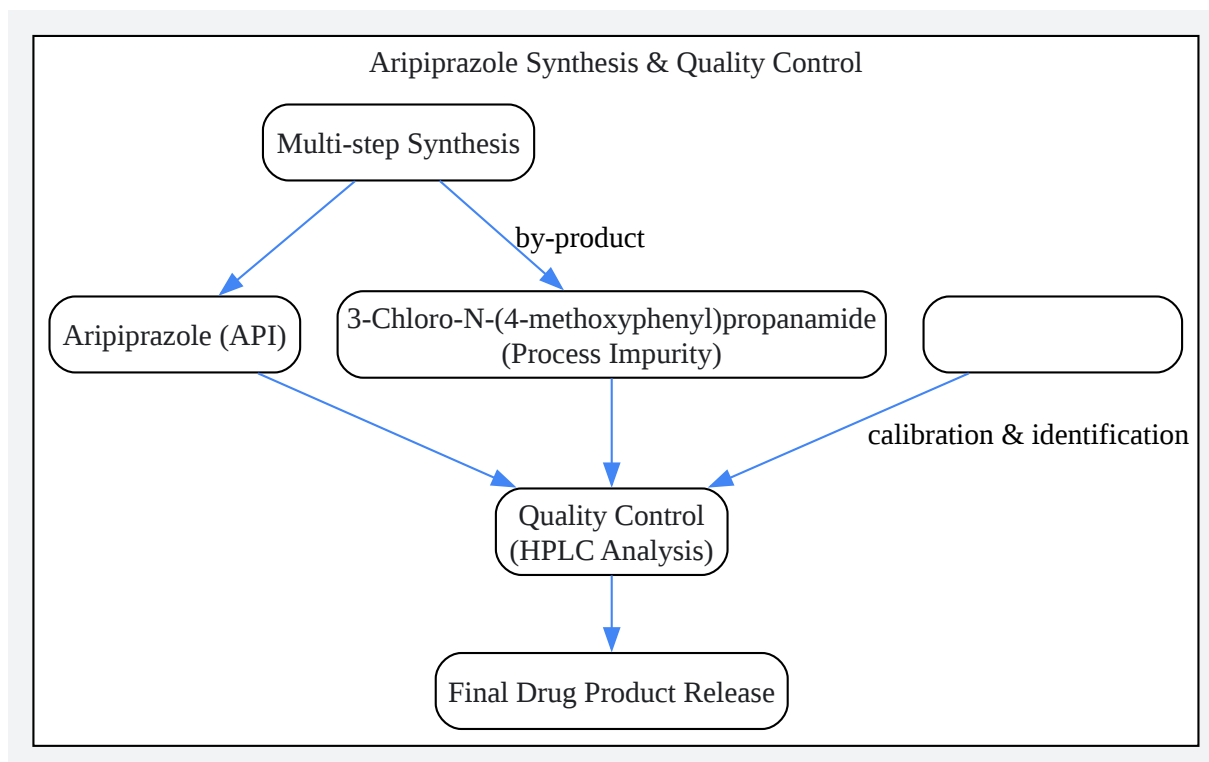
Part 1: Established Role in Pharmaceutical Quality Control

The most well-documented application of **3-Chloro-N-(4-methoxyphenyl)propanamide** is its role as a reference standard in the quality control of Aripiprazole manufacturing.[2] Aripiprazole is an atypical antipsychotic that functions by modulating dopamine and serotonin neurotransmission.[3]

The Critical Importance of Impurity Profiling

In pharmaceutical manufacturing, impurity profiling is a mandatory process to ensure the safety, efficacy, and quality of the final drug product.[4][5] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines, often harmonized through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), that dictate the identification, quantification, and control of impurities.[6][7]

Impurities can arise from various sources, including starting materials, by-products of the synthesis, degradation products, and residual solvents.[5][8] Even at trace levels, certain impurities can be toxic or reduce the stability and effectiveness of the active pharmaceutical ingredient (API). Therefore, having well-characterized reference standards for known impurities is essential for analytical method development and validation.[4][9]



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Caption: Role of **3-Chloro-N-(4-methoxyphenyl)propanamide** in QC.

Experimental Protocol: Quantification of **3-Chloro-N-(4-methoxyphenyl)propanamide** using High-Performance Liquid Chromatography (HPLC)

Objective: To accurately quantify the levels of **3-Chloro-N-(4-methoxyphenyl)propanamide** in a sample of Aripiprazole API.

Materials:

- **3-Chloro-N-(4-methoxyphenyl)propanamide** reference standard
- Aripiprazole API sample

- HPLC grade acetonitrile
- HPLC grade water
- Formic acid
- C18 HPLC column (e.g., 4.6 x 150 mm, 5 μ m)
- HPLC system with UV detector

Procedure:

- Preparation of Mobile Phase:
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Degas both mobile phases prior to use.
- Preparation of Standard Stock Solution:
 - Accurately weigh approximately 10 mg of **3-Chloro-N-(4-methoxyphenyl)propanamide** reference standard and dissolve in a 100 mL volumetric flask with acetonitrile to obtain a concentration of 100 μ g/mL.
- Preparation of Calibration Standards:
 - Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 0.1 μ g/mL to 10 μ g/mL.
- Preparation of Sample Solution:
 - Accurately weigh approximately 100 mg of the Aripiprazole API sample and dissolve in a 10 mL volumetric flask with acetonitrile.
- HPLC Conditions:
 - Column: C18, 4.6 x 150 mm, 5 μ m

- Flow Rate: 1.0 mL/min
- Injection Volume: 10 μ L
- Detector Wavelength: 254 nm
- Column Temperature: 30°C
- Gradient Elution:
 - 0-5 min: 30% B
 - 5-20 min: 30% to 70% B
 - 20-25 min: 70% B
 - 25-26 min: 70% to 30% B
 - 26-30 min: 30% B
- Analysis:
 - Inject the calibration standards to generate a calibration curve.
 - Inject the sample solution.
 - Identify the peak corresponding to **3-Chloro-N-(4-methoxyphenyl)propanamide** in the sample chromatogram by comparing the retention time with that of the reference standard.
 - Quantify the amount of the impurity in the sample using the calibration curve.

Self-Validation: The linearity of the calibration curve ($R^2 > 0.999$), the precision of replicate injections (RSD < 2%), and the accuracy determined by spike-recovery experiments will validate the method.

Part 2: A Versatile Scaffold for Medicinal Chemistry

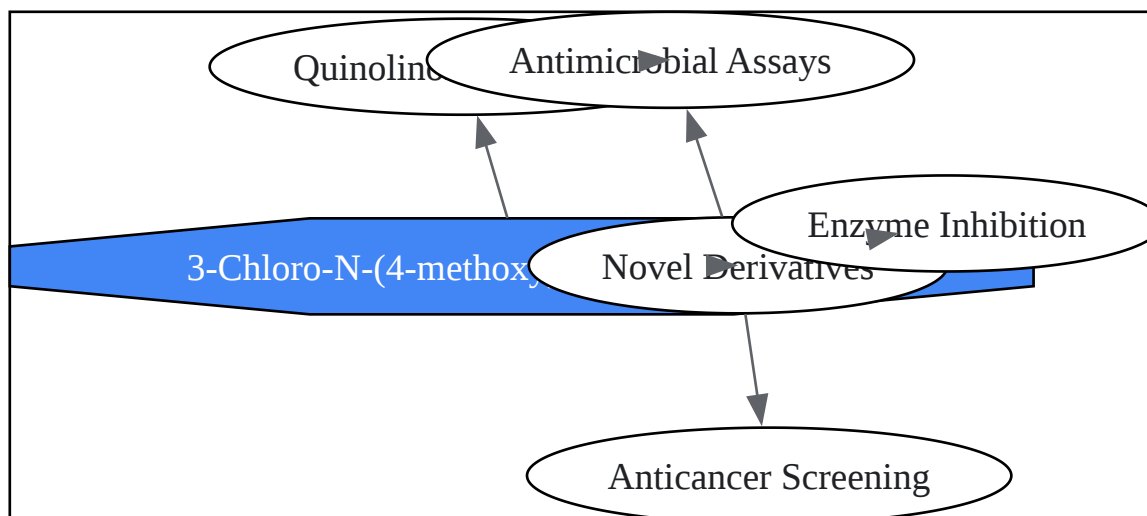
Beyond its role as a reference standard, the chemical structure of **3-Chloro-N-(4-methoxyphenyl)propanamide** presents opportunities for its use as a starting material in the

synthesis of more complex molecules. The presence of a reactive chloro group and a modifiable aromatic ring makes it an attractive scaffold for medicinal chemists.

Case Study: Synthesis of 6-Hydroxy-2(1H)-3,4-dihydroquinolinone

3-Chloro-N-(4-methoxyphenyl)propanamide is a documented precursor in the synthesis of 6-Hydroxy-2(1H)-3,4-dihydroquinolinone.[10] This quinolinone derivative is a key intermediate with broad medicinal potential, forming the core of various pharmacologically active compounds.[11][12] The quinolinone motif is found in compounds with a wide range of therapeutic properties, including antimicrobial, antitumor, and anti-inflammatory activities.[13][14][15][16]

The synthesis involves a palladium-catalyzed intramolecular cyclization.[10]



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